2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Overview
Description
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide is a synthetic compound with significant applications in various scientific fields. This compound possesses a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, making it a molecule of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide typically involves multi-step reactions:
Preparation of Pyrazole Core: : The pyrazole core is often synthesized via the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions:
Formation of Acetamide Moiety: : The final acetamide linkage is typically formed via a coupling reaction between the substituted pyrazole and a dichlorophenyl acetamide precursor, using reagents like carbodiimides or via direct amidation.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the above synthetic routes for higher yields and purity. Key steps include:
Catalytic processes to ensure efficient substitution.
Use of high-pressure reactors to control reaction conditions.
Purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the compound may undergo oxidation, affecting the pyrazole ring and its substituents.
Reduction: : Reduction reactions can target the chloro or nitro groups if present in derivatives of the compound, leading to dehalogenation or amine formation.
Substitution: : Common in the functionalization of the pyrazole ring, typically involving electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Halogenating agents (N-bromosuccinimide, N-chlorosuccinimide), alkylating agents (methyl iodide).
Major Products
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Reagent for Functionalization: : Used in organic reactions to introduce specific functional groups into target molecules.
Biology
Biological Probes: : Employed in research to study biological pathways and interactions at the molecular level.
Pesticides and Herbicides: : Derivatives may exhibit pesticidal or herbicidal properties.
Medicine
Pharmaceutical Development: : Investigated for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Drug Discovery: : Acts as a lead compound in the development of new drugs.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals and advanced materials.
Material Science: : Applied in the synthesis of polymers and coatings with unique properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may inhibit specific enzymes, leading to alterations in biochemical pathways.
Receptor Binding: : Interaction with cellular receptors, modulating signal transduction and cellular responses.
DNA Interaction: : Potential to bind to DNA, affecting transcription and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-5-methyl-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the pyrazole ring imparts unique chemical stability and bioactivity.
Comparison with similar compounds highlights variations in substituent groups, leading to differences in reactivity and biological activity.
The chemical structure and diverse applications of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide make it a valuable compound in scientific research and industrial applications
Properties
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3F3N3O/c1-6-11(16)12(13(17,18)19)21-22(6)5-10(23)20-9-4-7(14)2-3-8(9)15/h2-4H,5H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDONTVELLKHIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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